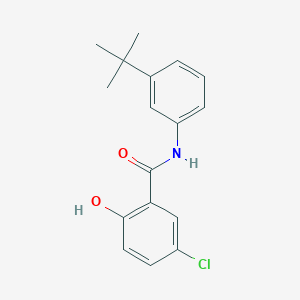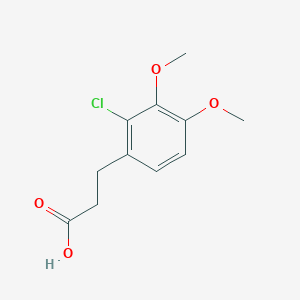
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid
描述
3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid (CDPA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid that is soluble in water and most organic solvents. CDPA is used in a variety of scientific research applications including biochemical and physiological studies, drug development, and organic synthesis.
科学研究应用
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and pharmaceuticals, as well as in the study of biochemical and physiological processes. 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has also been used to study the properties of enzymes and to develop drugs for the treatment of various diseases and disorders.
作用机制
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been linked to a variety of physiological effects, including anti-inflammatory and analgesic activity. Additionally, 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been linked to cognitive and memory enhancement.
Biochemical and Physiological Effects
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has anti-inflammatory and analgesic activity, which has been linked to its inhibitory effects on the enzymes COX-2 and 5-LOX. Additionally, 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has been shown to possess cognitive and memory enhancing properties, which are thought to be due to its inhibition of the enzyme acetylcholinesterase.
实验室实验的优点和局限性
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid is a relatively easy compound to synthesize and has a wide range of applications in scientific research. Its inhibitory effects on several enzymes make it a useful tool for studying biochemical and physiological processes. However, the use of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid in lab experiments is limited by its toxicity, which can be dangerous if not handled properly.
未来方向
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has a wide range of potential applications in scientific research and drug development. Future research could focus on the development of new drugs based on 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid’s inhibitory effects on enzymes such as COX-2 and 5-LOX. Additionally, further studies could be conducted to explore the potential of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid as a cognitive and memory enhancer. Finally, research could be conducted to develop safer and more effective methods for synthesizing 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid.
属性
IUPAC Name |
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3,5H,4,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKSDKXZUPXVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)
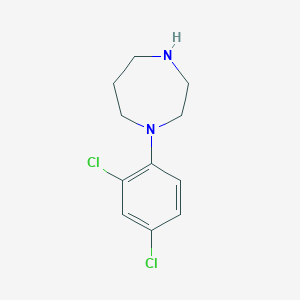


![3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid](/img/structure/B6614648.png)
![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
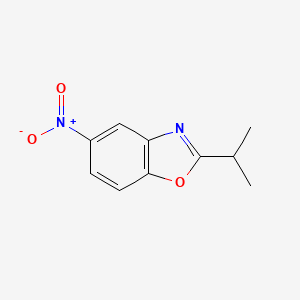
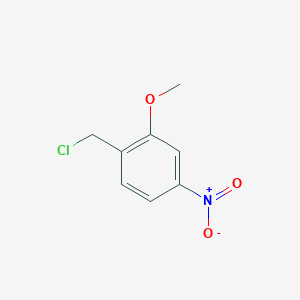
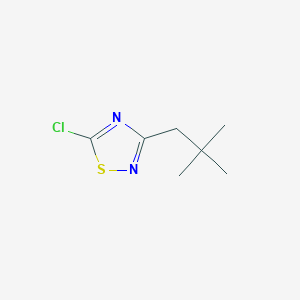
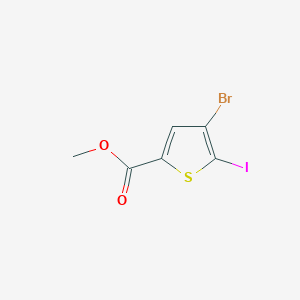
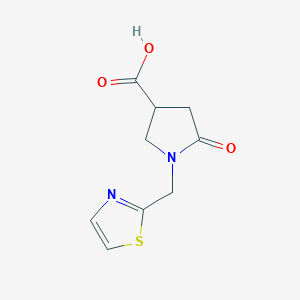
![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)
